6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a methyl group at the 1-position, and a 3,4-dimethylphenyl group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with 4-(trifluoromethyl)pyridine-2-carboxaldehyde in the presence of a base can lead to the formation of the desired pyrazolo[3,4-b]pyridine core. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the pyrazolo[3,4-b]pyridine core.
3,4-dimethylphenylhydrazine: This compound shares the 3,4-dimethylphenyl group but lacks the pyrazolo[3,4-b]pyridine core.
1-methylpyrazolo[3,4-b]pyridine: This compound shares the pyrazolo[3,4-b]pyridine core but lacks the trifluoromethyl and 3,4-dimethylphenyl groups. The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c1-9-4-5-11(6-10(9)2)14-7-13(16(17,18)19)12-8-20-22(3)15(12)21-14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGDYIRMWMRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=NN3C)C(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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